molecular formula C16H10FN5OS2 B1678004 Necrostatin-7 CAS No. 351062-08-3

Necrostatin-7

Katalognummer B1678004
CAS-Nummer: 351062-08-3
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: SMJGLNVGTJLIRV-KBEFMPHXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Necrostatin-7 (Nec-7) is a potent inhibitor of necroptosis, a regulated caspase-independent necrotic cell death pathway . It is distinct from apoptosis and does not inhibit RIP1 kinase . The empirical formula of Nec-7 is C16H10FN5OS2 .


Molecular Structure Analysis

This compound has a molecular weight of 371.41 . Its molecular structure involves a combination of several functional groups, including fluorophenyl, pyrazol, thiazolyl, and thiazolidinone . Molecular docking analysis revealed that it targets RIPK1 by forming two hydrogen bonds at residues D156 and F28 of RIPK1 .


Physical And Chemical Properties Analysis

This compound is a yellow to tan powder . It is soluble in DMSO and ethanol . The storage temperature is 2-8°C .

Wissenschaftliche Forschungsanwendungen

Necrostatin-1 and Disease Model Applications

Necrostatin-1 in Experimental Disease Models

Necrostatin-1 and its analogs, including the more stable variant Nec-1s, have been extensively studied in disease models to examine the role of RIPK1 in cell death and inflammation. For instance, Nec-1s, lacking the IDO-targeting effect present in Nec-1, emerges as a more specific RIPK1 inhibitor, highlighting the importance of selecting the appropriate Nec-1 analog for in vivo studies to avoid off-target effects (Takahashi et al., 2012).

Neuroprotection and Brain Injury

Necrostatin-1 has shown neuroprotective effects in adult rodent models, reducing injury in the forebrain and thalamus and indicating a role in managing cellular necrosis therapeutically by possibly interrupting RIP1–RIP3-driven oxidative injury and inflammation (Northington et al., 2011).

Cardioprotection After Myocardial Ischemia-Reperfusion

Studies have demonstrated that Nec-1 reduces histopathology and improves functional outcomes after myocardial ischemia-reperfusion in mice, suggesting its potential therapeutic application in ischemic heart disease. The cardioprotective effect of Nec-1 highlights the importance of targeting necroptosis in myocardial infarction treatment (You et al., 2008).

Mitochondrial Dysfunction and Spinal Cord Injury

Nec-1 has been found to mitigate mitochondrial dysfunction post-spinal cord injury (SCI), suggesting its role in improving mitochondrial functions and providing a protective effect on the endoplasmic reticulum and mitochondria after SCI (Wang et al., 2015).

Inhibition of RIP1-Dependent Necrosis in Organ Injury

The therapeutic potential of Nec-1 extends to various organs, demonstrating protective effects against ischemia-reperfusion injury in both the brain and heart by modulating mitochondrial permeability transition pore opening and preserving cellular and organ function (Lim et al., 2007).

Wirkmechanismus

Target of Action

Necrostatin-7, like other necrostatins, primarily targets proteins involved in the necroptosis signaling pathway . The core components of this pathway are Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins are considered the most promising targets for therapeutic intervention .

Mode of Action

This compound acts via allosteric blockade of receptor-interacting protein 1 (RIPK1) kinase . This action prevents the formation of the necrosome complex and the execution of the necroptotic program . The necrosome complex is a crucial part of the necroptosis signaling pathway, and its formation is dependent on the kinase activity of RIPK1 .

Biochemical Pathways

This compound affects the necroptosis signaling pathway, which is a form of caspase-independent programmed cell death . The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as MLKL, which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .

Result of Action

The result of this compound’s action is the inhibition of necroptosis, a type of cell death that triggers innate immune responses by rupturing dead cells and releasing intracellular components . By blocking the formation of the necrosome complex, this compound prevents the execution of the necroptotic program, thereby inhibiting this form of cell death .

Action Environment

The action of this compound, like other necroptosis inhibitors, can be influenced by various environmental factors. For instance, the presence of signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) can initiate the activation of necroptosis . Therefore, the presence or absence of these signals in the environment can influence the efficacy of this compound.

Safety and Hazards

Necrostatin-7 is harmful if swallowed . It may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

Eigenschaften

IUPAC Name

(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJGLNVGTJLIRV-KBEFMPHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361283
Record name STK763743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351062-08-3
Record name STK763743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351062-08-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Necrostatin-7
Reactant of Route 2
Necrostatin-7
Reactant of Route 3
Necrostatin-7
Reactant of Route 4
Reactant of Route 4
Necrostatin-7
Reactant of Route 5
Necrostatin-7
Reactant of Route 6
Reactant of Route 6
Necrostatin-7

Q & A

Q1: How does Necrostatin-7 exert its cardioprotective effects?

A1: this compound is known to inhibit necroptosis, a programmed cell death pathway that displays characteristics of necrosis. [] While its exact mechanism of action in the context of myocardial infarction requires further investigation, studies show that this compound administration prior to permanent coronary occlusion in rats led to:

  • Reduced infarct size and scar length in the left ventricle: This suggests this compound may limit the extent of myocardial damage following coronary occlusion. [, , ]
  • Decreased plasma levels of N-terminal pro-brain natriuretic peptide (NT-proBNP): This indicates improved left ventricular function and reduced cardiac stress. [, , ]

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A2: While the provided abstracts don't delve into the specific SAR of this compound, one article mentions a "Structure-activity relationship study of a novel necroptosis inhibitor, this compound." [] This suggests ongoing research focusing on understanding how modifications to the this compound structure impact its activity, potency, and selectivity. Further investigation into this published research and related literature is necessary to gain a comprehensive understanding of the SAR.

Q3: What are the potential in vivo applications of this compound based on the current research?

A3: The research primarily highlights the potential of this compound as a cardioprotective agent. Preclinical studies in rat models of permanent coronary occlusion demonstrate its ability to:

  • Limit myocardial infarct size and reduce cardiac remodeling. [, ]
  • Improve left ventricular function, as evidenced by decreased NT-proBNP levels. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.